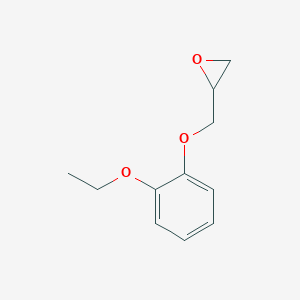
2-(2-Ethoxyphenoxymethyl)oxirane
描述
2-(2-Ethoxyphenoxymethyl)oxirane, also known as 2-Ethoxyphenyl glycidyl ether, is a chemical compound with the molecular formula C11H14O3 . It is an intermediate in the preparation of Morpholine derivatives .
Molecular Structure Analysis
The molecular structure of 2-(2-Ethoxyphenoxymethyl)oxirane consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 194.094299 Da and the average mass is 194.227 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Ethoxyphenoxymethyl)oxirane are not available, oxiranes in general are known to react with carbon disulfide under basic conditions to yield 1,3-oxathiolane-2-thiones .Physical And Chemical Properties Analysis
2-(2-Ethoxyphenoxymethyl)oxirane has a density of 1.1±0.1 g/cm³, a boiling point of 281.7±10.0 °C at 760 mmHg, and a flash point of 93.3±16.3 °C . It has a molar refractivity of 53.1±0.3 cm³ and a molar volume of 174.3±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .科学研究应用
Application in Polymer Science
Summary of the Application
“2-(2-Ethoxyphenoxymethyl)oxirane” is used in the production of block copolymers . Block copolymers are a type of polymer composed of two or more chemically different polymer chains linked together.
Methods of Application or Experimental Procedures
Two series of block copolymers of methyloxirane and oxirane, derivatives of 2-ethylhexanol, were obtained with the use of KOH as a conventional homogeneous alkaline catalyst and a coordinative dimetalcyanide catalyst (DMC), respectively .
Results or Outcomes
The DMC type catalyst showed much higher kinetic activities and its reaction exhibited a narrower distribution of homologues, as compared with those obtained in the presence of KOH . The thermogravimetric technique was proposed for the characterization of the fractional content of products .
Application in the Enhancement of Polymerization Kinetics
Summary of the Application
“2-(2-Ethoxyphenoxymethyl)oxirane” can be combined with oxetanes to enhance polymerization kinetics and improve physical properties .
Methods of Application or Experimental Procedures
The research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films, while reducing illumination time and exploiting dark cure in these systems .
Results or Outcomes
Increasing oxetane concentrations improved epoxide conversion and drastically lowered the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .
Application in the Preparation of Morpholine Derivatives
Summary of the Application
“2-(2-Ethoxyphenoxymethyl)oxirane” is used as an intermediate in the preparation of Morpholine derivatives .
安全和危害
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2-Ethoxyphenoxymethyl)oxirane . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
属性
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGZXNBSUIGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297673 | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenoxymethyl)oxirane | |
CAS RN |
5296-35-5 | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


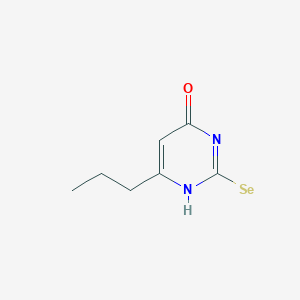
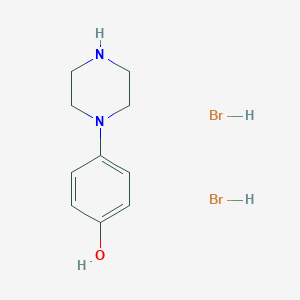
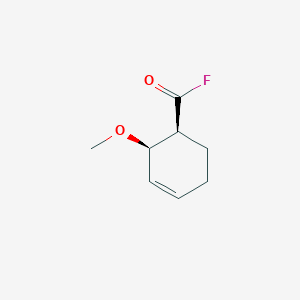
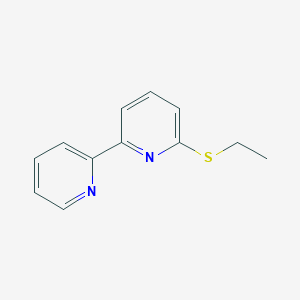
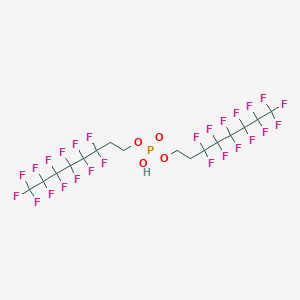
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
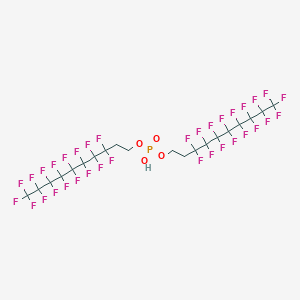
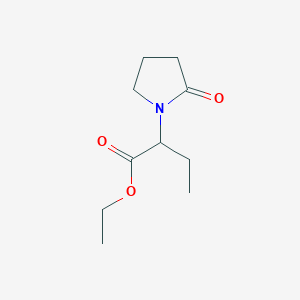

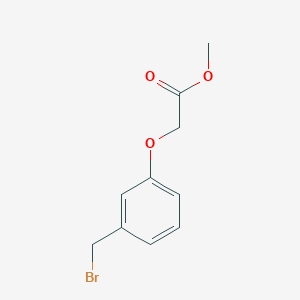
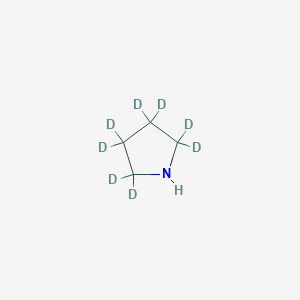
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)